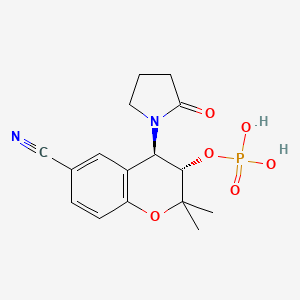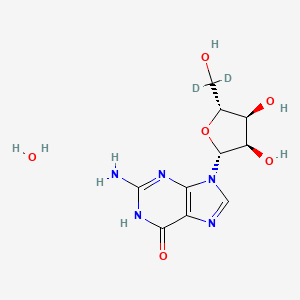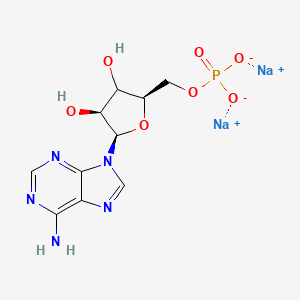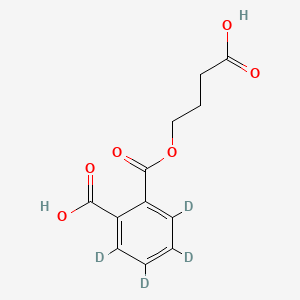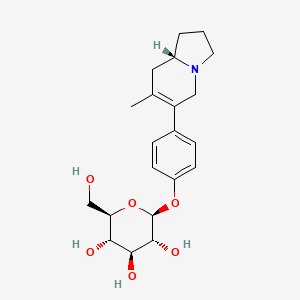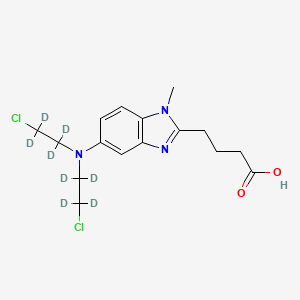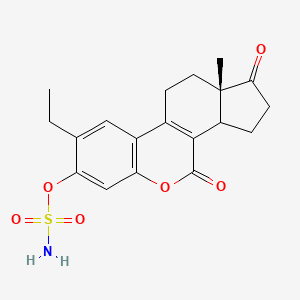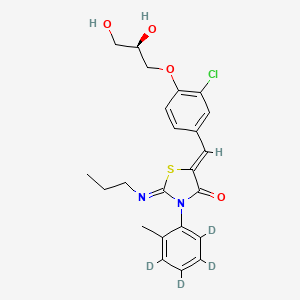
Ponesimod-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ponesimod-d4 is a deuterated form of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Ponesimod is primarily used for the treatment of relapsing forms of multiple sclerosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the parent compound due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ponesimod-d4 involves the incorporation of deuterium atoms into the Ponesimod molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Ponesimod can also introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Ponesimod-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of this compound.
科学研究应用
Ponesimod-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Its applications include:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Ponesimod.
Metabolite Identification: Identifying and quantifying metabolites of Ponesimod in biological samples.
Drug Interaction Studies: Investigating potential interactions between Ponesimod and other drugs.
Biological Research: Understanding the biological pathways and mechanisms involved in the action of Ponesimod.
作用机制
Ponesimod-d4, like Ponesimod, exerts its effects by modulating the sphingosine-1-phosphate receptor 1 (S1P1). This receptor plays a crucial role in regulating lymphocyte trafficking. By binding to S1P1, this compound prevents lymphocytes from egressing from lymph nodes, thereby reducing their presence in peripheral blood and limiting their migration to sites of inflammation .
相似化合物的比较
Ponesimod-d4 is compared with other S1P1 modulators such as:
Fingolimod: A non-selective S1P receptor modulator with a longer half-life and slower elimination compared to Ponesimod.
Ozanimod: A selective S1P1 and S1P5 modulator used for treating multiple sclerosis.
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by offering more stable and traceable isotopic labeling.
属性
分子式 |
C23H25ClN2O4S |
|---|---|
分子量 |
465.0 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-(2,3,4,5-tetradeuterio-6-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i4D,5D,6D,7D |
InChI 键 |
LPAUOXUZGSBGDU-JYHCKPPASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H] |
规范 SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
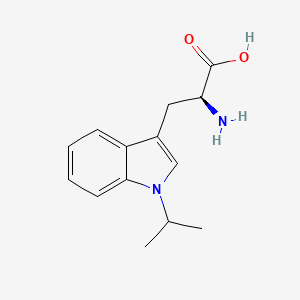
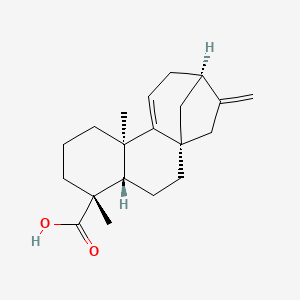
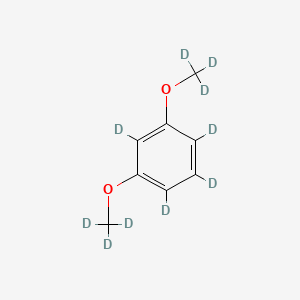
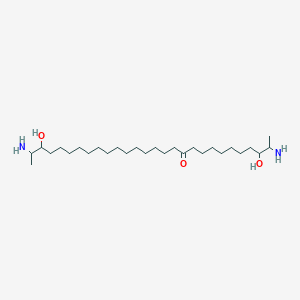

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
